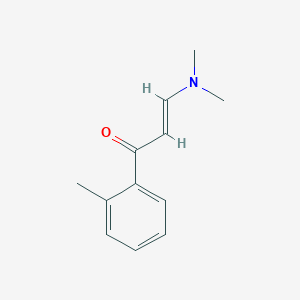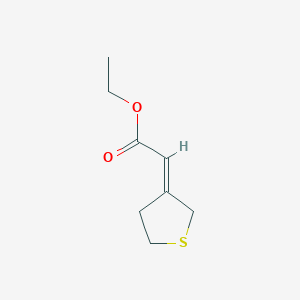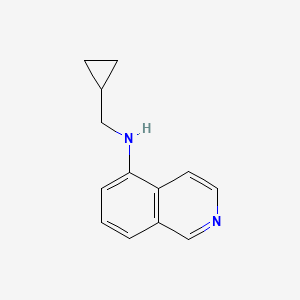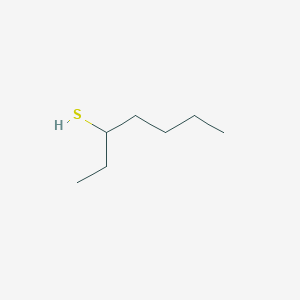
3-Heptanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanethiol: is an organic compound with the molecular formula C₇H₁₆S . It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrosulfide Anion Reaction: One common method to synthesize thiols, including 3-Heptanethiol, involves the reaction of a hydrosulfide anion with an alkyl halide.
Thiourea Method: Another method involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the desired thiol.
Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Heptanethiol can undergo oxidation to form disulfides.
Substitution: Thiols are known for their nucleophilicity, allowing them to participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products:
Disulfides: Formed from oxidation reactions.
Sulfides: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Heptanethiol is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds .
Biology and Medicine:
Industry: In industrial applications, this compound is used as a precursor for the synthesis of various chemicals and materials. It is also employed in the production of certain polymers and resins .
Wirkmechanismus
The mechanism of action of 3-Heptanethiol involves its nucleophilic sulfur atom, which can readily participate in chemical reactions. The sulfur atom can form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilicity is a key feature that underlies many of its chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Hexanethiol: Similar in structure but with one less carbon atom.
1-Octanethiol: Similar in structure but with one more carbon atom.
Ethanethiol: A shorter-chain thiol with different physical and chemical properties.
Uniqueness: 3-Heptanethiol is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to shorter or longer-chain thiols. This makes it particularly useful in certain synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
1639-07-2 |
|---|---|
Molekularformel |
C7H16S |
Molekulargewicht |
132.27 g/mol |
IUPAC-Name |
heptane-3-thiol |
InChI |
InChI=1S/C7H16S/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CTLFTVHSIFCSNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



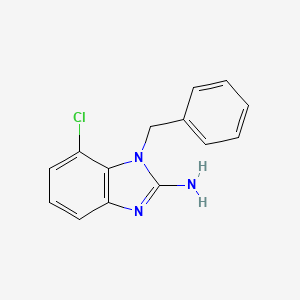
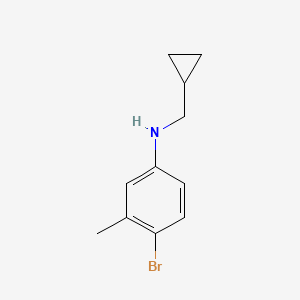

![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)

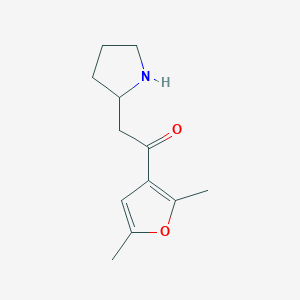
amine](/img/structure/B13307389.png)
![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)

